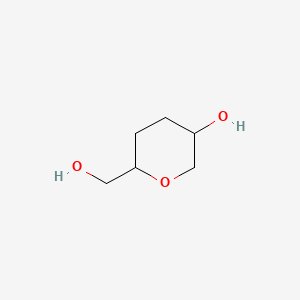

Tetrahydro-5-hydroxy-2H-pyran-2-methanol

Description

Contextualizing Tetrahydro-5-hydroxy-2H-pyran-2-methanol within Pyran Derivatives

Pyrans are a class of oxygen-containing heterocyclic compounds that form a foundational scaffold for a vast array of molecules with significant biological and medicinal applications. nih.gov These structures are integral to many natural products and have been a continuous focus for synthetic chemists. prepchem.com Pyran derivatives, such as this compound, are compounds that feature the pyran ring as a core structure but are modified with various functional groups. These modifications can dramatically influence the chemical and biological properties of the molecule.

The synthesis of pyran derivatives is an active area of research, with numerous methods developed to construct and functionalize the pyran ring. sigmaaldrich.com These methods often employ strategies like multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler starting materials. The development of sustainable and efficient catalytic systems, including the use of heterogeneous catalysts, has further advanced the synthesis of these important compounds. sigmaaldrich.com

Significance of the Tetrahydropyran (B127337) Core in Organic Synthesis and Natural Products

The tetrahydropyran (THP) ring, the saturated form of pyran, is a particularly important structural motif in organic chemistry. guidechem.comprepchem.com Its prevalence in nature is a testament to its stability and versatility. The THP core is found in a wide range of biologically active natural products, from relatively simple molecules to complex marine macrolides with potent therapeutic properties. alfa-chemistry.comprepchem.commedchemexpress.com

In the field of organic synthesis, the tetrahydropyran ring is a common target. The development of stereoselective methods for its construction is a major focus, as the spatial arrangement of substituents on the ring is often crucial for biological activity. wikipedia.orgguidechem.com Synthetic strategies to access the THP core are diverse and include methods such as hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular ring-closing reactions. guidechem.com

The utility of the tetrahydropyran structure extends to its use as a protecting group in organic synthesis. The 2-tetrahydropyranyl (THP) group is frequently used to protect alcohols due to its ease of installation and removal under specific acidic conditions. guidechem.com

The table below highlights some examples of natural products that contain the tetrahydropyran ring, underscoring the importance of this structural motif.

Examples of Natural Products Containing the Tetrahydropyran Core

| Natural Product | Source | Noted Biological Significance |

|---|---|---|

| Bryostatin 1 | Marine bryozoan Bugula neritina | Potent protein kinase C activator with anti-cancer, anti-Alzheimer's, and anti-HIV activities. alfa-chemistry.com |

| Neopeltolide | Marine sources | Potent antiproliferative activity. alfa-chemistry.com |

| Centrolobine | Plant sources | Has been studied for its potential antitubercular activity. prepchem.com |

| Erythromycin | Bacterium Saccharopolyspora erythraea | Antibiotic. prepchem.com |

| Dihydrostreptomycin | Bacterium Streptomyces humidus | Antibiotic. prepchem.com |

The study of compounds like this compound contributes to the broader understanding of the chemistry of pyran derivatives and the versatile tetrahydropyran core, which remains a cornerstone of modern organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-6-2-1-5(8)4-9-6/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCMOTOHJWIJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915870 | |

| Record name | 1,5-Anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94249-15-7 | |

| Record name | 1,5-Anhydro-3,4-dideoxyhexitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94249-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5-hydroxy-2H-pyran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094249157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-5-hydroxy-2H-pyran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of Tetrahydro 5 Hydroxy 2h Pyran 2 Methanol and Its Analogs

Nucleophilic Reactions on Pyran Derivatives

The tetrahydropyran (B127337) ring contains electrophilic centers that are susceptible to attack by nucleophiles. clockss.org These reactions often lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing pathways to a diverse range of functionalized molecules.

Reactions involving carbon-based nucleophiles are fundamental for building more complex carbon skeletons from pyran derivatives.

Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily react with electrophilic centers. wikipedia.orgtamu.edu In the context of pyranones, which are related unsaturated derivatives, Grignard reagents participate in copper-catalyzed asymmetric conjugate addition, leading to the formation of chiral 3,4-dihydropyran-2-ones. acs.org This method allows for the introduction of various alkyl groups with high enantioselectivity. acs.org For instance, the reaction of 2H-pyran-2-one with hexylmagnesium bromide in the presence of a copper catalyst yields the corresponding β-alkyl substituted dihydropyran-2-one. acs.org These reactions are crucial for creating stereodefined building blocks for further synthesis. acs.org

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are strong C-nucleophiles that can react with pyran derivatives. While specific examples with Tetrahydro-5-hydroxy-2H-pyran-2-methanol are not detailed in the provided search results, the general reactivity of organolithium reagents with cyclic ethers and their derivatives is well-established.

Enolates and other CH-acids: Enolates and other stabilized carbanions can also act as C-nucleophiles in reactions with pyran systems. For example, β-carbonyl-substituted dihydropyrans react with various C-nucleophiles, including enolates, leading to either 1,2- or 1,4-addition products. chim.it These reactions can be followed by cyclization or ring-opening, depending on the reaction conditions and the structure of the reactants. clockss.orgchim.it

A summary of representative reactions with C-nucleophiles is presented in the table below.

| Nucleophile | Pyran Substrate | Key Reaction Type | Product Type |

| Alkyl Grignard Reagents | 2H-Pyran-2-one | Asymmetric Conjugate Addition | Chiral 3,4-Dihydropyran-2-ones |

| Phenylmagnesium Bromide | 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Nucleophilic Addition | Acyclic products |

| Acetylenides | 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Nucleophilic Addition | Propargyl alcohols |

| Enolates | β-Carbonyl-substituted dihydropyrans | Michael Addition | 1,4-Adducts |

Nitrogen-based nucleophiles, such as amines and azides, play a significant role in the synthesis of nitrogen-containing heterocyclic compounds from pyran precursors.

Amines: The reaction of tetrahydropyran with primary aromatic amines, such as aniline (B41778) and toluidines, over activated alumina (B75360) at elevated temperatures can yield N-arylpiperidines. cdnsciencepub.com For instance, aniline reacts with tetrahydropyran to produce N-phenylpiperidine in high yield. cdnsciencepub.com Similarly, 2H-pyran-2-ones react with nitrogen nucleophiles, often leading to ring-opening followed by recyclization to form new heterocyclic systems like pyridines or pyridazinones. clockss.org The reaction of 4-hydroxy-2H-pyran-2-ones with primary amines can yield a variety of products, including 2-amino-4(1H)-pyridone derivatives, through open-chain intermediates. researchgate.net

Hydrazines: Hydrazine (B178648) and its derivatives react with 2H-pyran-2-ones, resulting in ring transformations to produce pyridazine (B1198779) derivatives. clockss.org For example, the reaction of certain fused pyran-2-ones with hydrazine hydrate (B1144303) can lead to the formation of pyridazino[4,3-c]azepine derivatives. clockss.org

Azides: While direct reactions of azides with this compound are not extensively documented in the provided results, azides are known to be effective nucleophiles in various organic transformations and can be used in the synthesis of amines via reduction. youtube.com

The following table summarizes key reactions involving N-nucleophiles.

| Nucleophile | Pyran Substrate | Reaction Conditions | Product Type |

| Aniline | Tetrahydropyran | Activated Alumina, 300°C | N-Phenylpiperidine |

| m-Toluidine | Tetrahydropyran | Activated Alumina, 325°C | N-m-Tolylpiperidine |

| Hydrazine Hydrate | 2H-Pyran-2-ones | Acid catalyst | Pyridazinone derivatives |

| Primary Amines | 4-Hydroxy-2H-pyran-2-ones | Varies | 2-Amino-4(1H)-pyridones |

Oxidation and Reduction Reactions in Tetrahydropyran Systems

The hydroxyl groups and the ether linkage in the tetrahydropyran ring are susceptible to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation: The oxidation of diols within a tetrahydropyran ring can be achieved using various oxidizing agents. For instance, the oxidative cleavage of 1,2-diols can be accomplished with reagents like sodium periodate (B1199274) (NaIO₄), which breaks the carbon-carbon bond between the two hydroxyl-bearing carbons to form two carbonyl compounds. masterorganicchemistry.comchemistrysteps.comucalgary.ca The nature of the resulting carbonyl compounds (aldehydes or ketones) depends on the substitution pattern of the original diol. chemistrysteps.com This reaction proceeds through a cyclic periodate ester intermediate. ucalgary.cayoutube.com Palladium-catalyzed C-H oxidation of homoallylic oxygenates can lead to the formation of pyran structures. nih.gov

Reduction: The tetrahydropyran ring itself is generally stable to many reducing agents. However, the acetal (B89532) group in tetrahydropyranyl (THP) ethers can be reductively cleaved under specific conditions. acs.org For example, the reduction of 2-tetrahydropyranyl ethers can be achieved using certain metal hydrides. acs.org The reduction of β-carbonyl-substituted dihydropyrans with sodium borohydride (B1222165) (NaBH₄) selectively yields the corresponding allylic alcohols. chim.it

| Reaction Type | Reagent | Substrate | Product(s) |

| Oxidation | Sodium Periodate (NaIO₄) | 1,2-Diol on a pyran ring | Two carbonyl compounds |

| Oxidation | Pd(II)/Sulfoxide (B87167) | Homoallylic oxygenates | Differentiated syn-1,2-diols, syn-pyrans |

| Reduction | Sodium Borohydride (NaBH₄) | β-Carbonyl-substituted dihydropyran | Allylic alcohol |

| Reduction | Metal Hydrides | 2-Tetrahydropyranyl ethers | Reductive cleavage products |

Ring Opening and Rearrangement Reactions of the Pyran Nucleus

The tetrahydropyran ring can undergo ring-opening and rearrangement reactions under certain conditions, particularly with acid catalysis.

Ring Opening: Acid-catalyzed ring opening of tetrahydropyran derivatives is a common reaction. khanacademy.orgmasterorganicchemistry.com For example, the hydrolysis of tetrahydropyranyl (THP) ethers, a common protecting group for alcohols, proceeds via an acid-catalyzed ring opening to regenerate the alcohol and 5-hydroxypentanal. wikipedia.org The reaction of 2H-pyran-2-ones with nucleophiles often initiates with a ring-opening step, which can be followed by recyclization to form different heterocyclic or carbocyclic structures. clockss.org

Rearrangement Reactions: Rearrangement reactions can lead to the formation of different ring systems or structural isomers. wiley-vch.de An example is the acid-catalyzed rearrangement of an epoxy ester, which can lead to the formation of a tetrahydropyran ring, providing a biomimetic route to these structures. acs.orgnih.gov The Achmatowicz rearrangement is another powerful method for converting furans into pyran derivatives. acs.org

| Reaction Type | Conditions | Substrate | Product(s) |

| Ring Opening | Acid Catalysis (e.g., H₃O⁺) | Tetrahydropyranyl ether | Alcohol and 5-hydroxypentanal |

| Ring Opening/Recyclization | Nucleophilic attack | 2H-Pyran-2-one | Arenes or heteroarenes |

| Rearrangement | Acid Catalysis | Epoxy ester | Tetrahydropyran derivative |

| Rearrangement | - | Furan derivative | Pyran derivative (Achmatowicz) |

Derivatization Strategies for Hydroxyl Groups

The hydroxyl groups of this compound are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Acylation is a common method for modifying hydroxyl groups, often to protect them during other chemical transformations or to introduce specific functionalities.

Esterification: The reaction of an alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst results in the formation of an ester. youtube.com This reaction is a fundamental way to derivatize the hydroxyl groups of pyran diols. Selective monoesterification of symmetrical diols can be achieved using specific reagents like resin-bound triphenylphosphine, avoiding the need for high dilution techniques. nih.gov The tetrahydropyranyl (THP) group itself is widely used to protect hydroxyl groups due to its stability under many non-acidic conditions and its ease of removal. nih.govorganic-chemistry.orgrsc.orgnih.gov The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with dihydropyran. wikipedia.orgorganic-chemistry.org

| Acylation Method | Reagent(s) | Substrate Hydroxyl Group | Product |

| Esterification | Carboxylic acid, acid catalyst | Primary or secondary alcohol | Ester |

| Monoesterification | Resin-bound triphenylphosphine | Symmetrical diol | Monoester |

| THP Ether Formation | Dihydropyran, acid catalyst | Alcohol | Tetrahydropyranyl ether |

Etherification Reactions

The presence of two hydroxyl groups—a primary alcohol at the C-2 methanol (B129727) substituent and a secondary alcohol at the C-5 position—allows this compound and its analogs to participate in various etherification reactions. These reactions are fundamental in modifying the compound's structure and properties.

The synthesis of ethers based on the tetrahydropyran ring can be achieved through several methods, including the hydroboration-oxidation of unsaturated precursors. For instance, a (3,4-dihydro-2H-pyran-2-yl)methanol ether can be treated with borane (B79455) in tetrahydrofuran (B95107), followed by an oxidative workup with hydrogen peroxide and sodium hydroxide, to yield the corresponding (3,4,5,6-tetrahydro-5-hydroxy-2H-pyran-2-yl)methanol ether. prepchem.com This process introduces a hydroxyl group while preserving the ether linkage at the C-2 methanol position.

For analogs of the title compound, stereochemistry can play a significant role in reactivity. In certain substituted tetrahydro-2H-pyran derivatives, the etherification reaction proceeds preferentially with the trans isomer over the cis isomer. google.com This stereoselectivity is crucial in synthetic strategies aimed at producing specific isomers of more complex molecules. google.com

Analogs lacking the C-5 hydroxyl group, such as Tetrahydropyran-2-methanol (B90372), also readily undergo etherification. A notable example is the lanthanum chloride-induced Michael addition of Tetrahydropyran-2-methanol to maleates, which forms the corresponding succinic acid derivative in high yield. wikipedia.org This demonstrates the formation of an ether bond by adding the primary alcohol to an activated alkene.

The following table summarizes representative etherification reactions involving the tetrahydropyran scaffold.

| Reactant(s) | Reagents/Conditions | Product | Reference |

| (3,4-dihydro-2H-pyran-2-yl)methanol ether | 1. Borane in THF 2. H₂O₂, NaOH | (3,4,5,6-tetrahydro-5-hydroxy-2H-pyran-2-yl)methanol ether | prepchem.com |

| trans-5-(hydroxymethyl)-2-propyltetrahydro-2H-pyran | 4-ethoxy-2,3-difluorophenol, DEAD, PPh₃ | trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran | google.com |

| Tetrahydropyran-2-methanol, Dimethyl maleate | LaCl₃ | Dimethyl 2-((oxan-2-ylmethoxy)succinate) | wikipedia.org |

Stereochemical Aspects and Configurational Analysis in Tetrahydro 5 Hydroxy 2h Pyran 2 Methanol Chemistry

Chirality and Stereocenters in Tetrahydropyran (B127337) Structures

The tetrahydropyran (THP) ring is a common structural motif in a vast array of natural products and biologically active molecules. The non-planar, chair-like conformation of the THP ring, combined with substitution, is a primary source of its stereoisomerism.

In the case of Tetrahydro-5-hydroxy-2H-pyran-2-methanol, the molecule possesses two stereocenters, at the C2 and C5 positions. The presence of 'n' stereocenters can lead to a maximum of 2^n stereoisomers. Therefore, for this compound, there are 2^2 = 4 possible stereoisomers. These exist as two pairs of enantiomers.

The stereocenters in this compound are:

C2: This carbon is attached to the hydroxymethyl group, an oxygen atom within the ring, a hydrogen atom, and the C3 carbon of the ring.

C5: This carbon is bonded to a hydroxyl group, a hydrogen atom, and the C4 and C6 carbons of the ring.

The possible configurations at these centers are (R) or (S), leading to the following stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are one enantiomeric pair, while the (2R, 5S) and (2S, 5R) isomers form the other. The relationship between stereoisomers that are not mirror images of each other is diastereomeric (e.g., (2R, 5R) and (2R, 5S)).

| Stereoisomer | Relationship |

| (2R, 5R) and (2S, 5S) | Enantiomers |

| (2R, 5S) and (2S, 5R) | Enantiomers |

| (2R, 5R) and (2R, 5S) | Diastereomers |

| (2R, 5R) and (2S, 5R) | Diastereomers |

| (2S, 5S) and (2R, 5S) | Diastereomers |

| (2S, 5S) and (2S, 5R) | Diastereomers |

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the absolute and relative stereochemistry of the four stereoisomers of this compound is crucial for its application in stereospecific synthesis and biological studies. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the relative stereochemistry of substituents on a tetrahydropyran ring. Key parameters include:

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is smaller (2-5 Hz). By analyzing the J-values of the protons at C2 and C5 and their neighboring protons, the relative orientation (cis or trans) of the hydroxymethyl and hydroxyl groups can be deduced.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. A cross-peak between two protons in a NOESY spectrum indicates that they are close in space. This can be used to confirm the relative stereochemistry. For example, a NOE between the proton at C2 and the proton at C5 would suggest a cis relationship.

X-ray Crystallography: This technique provides the most definitive determination of both the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a stereoisomer or a derivative, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

Chiroptical Methods:

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. Measuring the specific rotation of a pure enantiomer can help in its characterization, although it does not directly provide the absolute configuration without comparison to a known standard.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.

| Analytical Method | Information Obtained |

| NMR Spectroscopy (J-values, NOE) | Relative stereochemistry (cis/trans) |

| X-ray Crystallography | Absolute and relative stereochemistry |

| Optical Rotation | Distinguishes between enantiomers |

| Circular Dichroism | Absolute stereochemistry |

Diastereoselective and Enantioselective Transformations

The synthesis of specific stereoisomers of this compound relies on stereoselective chemical transformations. These can be broadly categorized into diastereoselective and enantioselective methods.

Diastereoselective Synthesis: These methods aim to produce a specific diastereomer in excess over other possible diastereomers. A common strategy involves the reduction of a ketone precursor, such as 6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one. The stereochemical outcome of the reduction is influenced by the steric and electronic properties of the reducing agent and the substrate. The reducing agent will preferentially attack from the less hindered face of the carbonyl group, leading to the formation of one diastereomer over the other. For instance, the reduction of monosaccharides often yields alditols with predictable stereochemistry. chemistrysteps.com

Another approach is the cyclization of an acyclic precursor. The stereochemistry of the newly formed stereocenters in the tetrahydropyran ring is controlled by the geometry of the starting material and the reaction conditions. For example, indium trichloride (B1173362) mediated cyclizations of homoallyl alcohols with aldehydes have been shown to produce polysubstituted tetrahydropyrans with high diastereoselectivity, where the stereochemistry of the product is directly correlated with the geometry of the starting homoallyl alcohol. nih.gov

Enantioselective Synthesis: These methods are designed to produce an excess of one enantiomer over its mirror image. This is often achieved using chiral catalysts or chiral auxiliaries.

Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst can be used to generate a large amount of an enantioenriched product. For example, enantioselective synthesis of substituted tetrahydropyrans can be achieved through intramolecular oxa-Michael reactions catalyzed by chiral phosphoric acids. core.ac.uk

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as carbohydrates or amino acids, to synthesize the target molecule. The inherent chirality of the starting material is transferred to the final product. For example, this compound can be conceptually derived from a suitably modified and reduced monosaccharide.

The development of these stereoselective transformations is crucial for accessing the individual stereoisomers of this compound, enabling the investigation of their distinct biological activities and applications.

| Transformation Type | Key Principle | Example Application |

| Diastereoselective Reduction | Preferential attack of a reducing agent on a prochiral ketone. | Reduction of 6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one. |

| Diastereoselective Cyclization | Stereocontrol based on the geometry of an acyclic precursor. | Indium trichloride mediated cyclization. nih.gov |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral phosphoric acid catalyzed intramolecular oxa-Michael reaction. core.ac.uk |

| Chiral Pool Synthesis | Transfer of chirality from an enantiopure starting material. | Synthesis from a monosaccharide derivative. |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Tetrahydro 5 Hydroxy 2h Pyran 2 Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. emory.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the environment of each proton.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural assignment of Tetrahydro-5-hydroxy-2H-pyran-2-methanol.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals would be expected for the protons on the hydroxymethyl group (-CH₂OH), the proton at C5 adjacent to the hydroxyl group, the proton at C2 adjacent to the hydroxymethyl group, and the methylene (B1212753) protons at C3, C4, and C6 of the pyran ring. The chemical shifts and coupling constants are indicative of their chemical environment and spatial relationships.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct carbon signals are expected, corresponding to the five carbons of the pyran ring and the one carbon of the hydroxymethyl substituent. The chemical shifts are characteristic of the carbon type (e.g., carbons bearing hydroxyl groups, ether linkages, or alkyl chains).

2D NMR: When 1D spectra exhibit overlapping signals or when complex structural features need to be resolved, 2D NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule and trace the proton connectivity throughout the pyran ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of the molecule. It identifies protons that are close in space, regardless of whether they are bonded. This would reveal the relative orientation of the hydroxyl group at C5 and the hydroxymethyl group at C2 (i.e., whether they are cis or trans to each other on the pyran ring). youtube.com

Below are the expected chemical shift ranges for the protons and carbons in this compound, based on its functional groups.

Interactive Table: Predicted NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CH₂OH (Hydroxymethyl) | ~3.5 - 3.8 | ~60 - 65 | Protons and carbon of the primary alcohol group. |

| H-2 | ~3.3 - 3.6 | ~75 - 80 | Proton and carbon at the C-2 position, adjacent to the ring oxygen and CH₂OH group. |

| H-3, H-4 (Ring CH₂) | ~1.4 - 1.9 | ~20 - 40 | Methylene protons and carbons on the pyran ring. |

| H-5 | ~3.8 - 4.1 | ~65 - 70 | Proton and carbon at the C-5 position, bearing the hydroxyl group. |

| H-6 (Ring CH₂O) | ~3.4 - 4.0 | ~65 - 75 | Methylene protons at C-6, adjacent to the ring oxygen. |

| -OH (Hydroxyls) | Variable | N/A | Chemical shift is concentration and solvent dependent. |

Mass Spectrometry (MS) Techniques (e.g., HR-ESI-MS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is a soft ionization technique that allows for the highly accurate mass determination of the molecular ion, typically as [M+H]⁺ or [M+Na]⁺. For this compound (C₆H₁₂O₃), the exact mass of the neutral molecule is 132.0786 g/mol . guidechem.comalfa-chemistry.com HR-ESI-MS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous confirmation of the elemental formula C₆H₁₂O₃. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph for separation with a mass spectrometer for detection. researchgate.net GC-MS often uses a hard ionization method like Electron Ionization (EI), which causes the molecule to fragment in a characteristic pattern. This fragmentation pattern serves as a molecular fingerprint. For a related compound, Tetrahydropyran-2-methanol (B90372), the major fragments observed under EI conditions include m/z values of 85, 29, 43, 57, and 31, corresponding to various cleavages of the pyran ring and hydroxymethyl group. nih.gov A similar fragmentation pattern, with adjustments for the additional hydroxyl group, would be expected for this compound, providing structural confirmation. nist.gov

Interactive Table: Mass Spectrometry Data

| Technique | Ion Type | Expected m/z | Information Provided |

| HR-ESI-MS | [M+H]⁺ | 133.0865 | Confirms molecular formula (C₆H₁₂O₃) via exact mass. guidechem.comalfa-chemistry.com |

| HR-ESI-MS | [M+Na]⁺ | 155.0684 | Confirms molecular formula (C₆H₁₂O₃) via exact mass. guidechem.comalfa-chemistry.com |

| GC-MS (EI) | Molecular Ion [M]⁺˙ | 132.0786 | Often weak or absent with hard ionization. |

| GC-MS (EI) | Fragment Ions | e.g., <115, 101, 85 | Provides a structural fingerprint based on fragmentation. nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for this compound would be dominated by a strong, broad absorption band in the region of 3500-3300 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. Other key absorptions include C-H stretching from the alkyl portions of the ring around 2950-2850 cm⁻¹, and a strong C-O stretching band for the ether and alcohol groups in the 1150-1050 cm⁻¹ region. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While O-H bonds provide weak Raman signals, the C-C and C-O skeletal vibrations of the pyran ring would be clearly visible. It is particularly useful for analyzing the molecular backbone and can be performed in aqueous solutions. nih.gov

Interactive Table: Key Vibrational Spectroscopy Bands

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3300 (Broad) | Weak | Characteristic broad peak for hydrogen-bonded alcohols. nih.gov |

| Alkyl (C-H) | C-H Stretch | 2950 - 2850 (Strong) | Strong | From the CH and CH₂ groups of the pyran ring. |

| Ether/Alcohol | C-O Stretch | 1150 - 1050 (Strong) | Moderate to Strong | Represents the C-O-C ether and C-OH alcohol bonds. |

X-ray Crystallography for Structural Confirmation

For compounds that can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral centers (C2 and C5). While it is a powerful method for unambiguous structural confirmation, its application is contingent on obtaining high-quality crystals, which can be a significant challenge. researchgate.net To date, a public crystal structure for this compound has not been reported in the searched literature.

Chromatographic Purification Techniques (e.g., Silica Gel Chromatography, HPLC)

Prior to detailed spectroscopic analysis, the purification of the target compound is essential to remove impurities that could interfere with measurements.

Silica Gel Chromatography: This is a standard and widely used technique for the initial purification and fractionation of crude extracts or reaction mixtures. researchgate.net Separation is based on the polarity of the compounds. Given the two hydroxyl groups, this compound is a polar molecule and would be effectively purified using a mobile phase (eluent) of moderate polarity, such as a mixture of ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification step to achieve high purity (>95%). nih.gov A common mode is reverse-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase (such as methanol-water or acetonitrile-water mixtures). nih.govsielc.com This technique is highly effective for separating closely related isomers or impurities, ensuring the sample is suitable for definitive structural analysis. researchgate.net

Computational Chemistry Approaches in the Study of Tetrahydro 5 Hydroxy 2h Pyran 2 Methanol

Density Functional Theory (DFT) Calculations and Molecular Dynamics (MD) Simulations

Density Functional Theory (DFT) and Molecular Dynamics (MD) are cornerstone techniques in the computational study of pyran derivatives. DFT is a quantum mechanical method used to investigate the electronic structure of molecules, providing information on optimized geometry, vibrational frequencies, and electronic properties. For Tetrahydro-5-hydroxy-2H-pyran-2-methanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate bond lengths, bond angles, and the distribution of electron density. These calculations are fundamental for understanding the molecule's intrinsic properties.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. An MD simulation would model the movement of each atom in this compound over time, governed by a force field. This approach is particularly useful for exploring its dynamics in different environments, such as in an aqueous solution. Simulations can reveal how the molecule interacts with solvent molecules, including the formation and lifetime of hydrogen bonds between its hydroxyl groups and surrounding water. For instance, simulations could quantify the average number of hydrogen bonds the molecule forms, providing insight into its solubility and intermolecular interactions.

Table 1: Representative Parameters for a Hypothetical MD Simulation

| Simulation Parameter | Typical Value/Setting |

|---|---|

| Force Field | CHARMM / AMBER |

| Solvent Model | SPC (Simple Point Charge) Water Model |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 10-100 ns |

| Cut-off Radius | 10 Å |

Prediction of Reactivity Descriptors (e.g., Molecular Electrostatic Potential, HOMO-LUMO Analysis)

Computational methods are adept at predicting the chemical reactivity of a molecule through various descriptors. These descriptors offer a quantitative and visual understanding of where and how a molecule is likely to react.

The Molecular Electrostatic Potential (MEP) map is a key descriptor that visualizes the electrostatic potential on the electron density surface of a molecule. For this compound, an MEP map would show regions of negative potential (typically colored red or yellow) around electronegative atoms like the oxygen atoms of the hydroxyl and ether groups. These sites represent nucleophilic centers, prone to attack by electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl hydrogens, indicating electrophilic sites.

HOMO-LUMO analysis is another critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can accurately predict these energy levels and thus provide insights into the kinetic stability and reactivity of this compound.

Table 2: Hypothetical Reactivity Descriptors Calculated via DFT

| Descriptor | Definition | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

Conformational Analysis and Stability Predictions

The tetrahydropyran (B127337) ring is not planar and can adopt several conformations, with the "chair" form being the most stable for the parent ring. For a substituted molecule like this compound, the presence of the hydroxyl and hydroxymethyl groups significantly influences the conformational landscape.

Computational conformational analysis involves calculating the energies of various possible spatial arrangements (conformers) to identify the most stable ones. For the parent tetrahydro-2H-pyran ring, DFT and ab initio calculations have shown the chair conformer to be significantly more stable than boat or twist forms. The energy difference between the chair and the 2,5-twist conformer is calculated to be around 5.8-6.1 kcal/mol, while the energy difference to the 1,4-boat conformer is about 6.2-7.2 kcal/mol, depending on the level of theory used.

For this compound, the substituents can occupy either axial or equatorial positions on the chair conformer. The relative stability of these conformers would be determined by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the 5-hydroxy group and the 2-hydroxymethyl group or the ring oxygen. DFT calculations are essential for quantifying the energies of these different conformers and predicting the most likely structure of the molecule under given conditions.

Table 3: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers (Reference Data)

| Conformer | Calculated Relative Energy (ΔE, kcal/mol) | Reference |

|---|---|---|

| Chair | 0.00 | |

| 2,5-Twist | ~5.8 - 6.1 | |

| 1,4-Boat | ~6.2 - 7.2 | |

| Half-Chair (Transition State) | ~11.0 |

Note: These values are for the unsubstituted tetrahydro-2H-pyran ring and serve as a baseline for understanding the conformational preferences of its derivatives.

Biocatalytic Applications and Enzymatic Transformations of Tetrahydropyran Derivatives

Enzyme-Catalyzed Reactions for Selective Synthesis

The selective synthesis of tetrahydropyran (B127337) rings using enzymes often involves the formation of a key C-O bond to close the heterocyclic ring. Intramolecular hydroalkoxylation, the addition of a hydroxyl group to an alkene within the same molecule, is a direct and atom-economical method for creating cyclic ethers like tetrahydropyrans. rsc.org

Enzymes belonging to the lyase and hydrolase classes have demonstrated significant potential in catalyzing such cyclization reactions. A notable discovery is the enzyme PhnH, which catalyzes an intramolecular enantioselective hydroalkoxylation to form a dihydrobenzofuran ring, a related cyclic ether structure. nih.govnih.gov This enzyme, belonging to a previously uncharacterized protein superfamily (DUF3237), accelerates the reaction by a factor of 3 x 10⁵ compared to the uncatalyzed process, showcasing the remarkable catalytic power of enzymes in forming these structures. nih.govresearchgate.net The mechanism is proposed to proceed via acid-base catalysis within the enzyme's active site, which perfectly orients the substrate for cyclization. researchgate.net

Lipases, a class of hydrolases, have also been employed as efficient and reusable catalysts. For instance, the immobilized lipase (B570770) TLIM has been shown to catalyze one-pot cascade reactions to form benzopyran derivatives, highlighting the versatility of commercially available enzymes in pyran synthesis. nih.gov Furthermore, oxidoreductases are instrumental in preparing the necessary acyclic precursors with the correct stereochemistry. researchgate.netnih.gov For a molecule like Tetrahydro-5-hydroxy-2H-pyran-2-methanol, oxidoreductases could be used to selectively reduce a ketone precursor to the C5-hydroxyl group, setting the stage for a subsequent enzyme-catalyzed cyclization.

The table below summarizes key enzyme classes and their roles in the synthesis of pyran-containing structures.

| Enzyme Class | Example Enzyme | Reaction Type | Substrate Type | Product | Ref |

| Lyase | PhnH | Intramolecular Hydroalkoxylation | Reverse prenyl-substituted phenol | Dihydrobenzofuran | nih.govnih.gov |

| Hydrolase | Lipase TLIM | Knoevenagel-Michael Cascade | Aldehydes, active methylene (B1212753) compounds | Benzopyrans | nih.gov |

| Oxidoreductase | Alcohol Dehydrogenase | Asymmetric Reduction | Prochiral ketones | Chiral alcohols | researchgate.net |

This table showcases examples of enzyme classes used in the synthesis of heterocyclic compounds, including pyran derivatives.

Asymmetric Biocatalysis for Enantiopure Tetrahydropyran Structures

Many biologically active molecules containing a tetrahydropyran ring are chiral, meaning their therapeutic efficacy is often dependent on having a single, specific 3D conformation (enantiomer). Asymmetric biocatalysis is a premier strategy for producing such enantiopure compounds. nih.gov Enzymes, being inherently chiral, can distinguish between different enantiomers of a substrate or create a product with very high enantiomeric purity.

A key strategy is the direct asymmetric synthesis where the enzyme's active site controls the formation of new stereocenters during the reaction. The aforementioned PhnH enzyme is a prime example, as it performs an enantioselective hydroalkoxylation, producing a cyclic ether with high stereopurity. nih.govacs.org This approach is highly efficient as it builds the molecule and sets its stereochemistry in a single step.

Another powerful biocatalytic method is kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture (a 50:50 mix of both enantiomers), leaving the other enantiomer unreacted and thus purified. Dynamic kinetic resolution (DKR) is an advanced form of this, where the unreactive enantiomer is continuously converted back into the racemic mixture, theoretically allowing for a 100% yield of the desired single enantiomer product. While a Ru-catalyzed DKR has been used in the chemical synthesis of a tetrahydropyran-based inhibitor, the principle is widely applied in biocatalysis. nih.gov

Imine reductases (IREDs) and other oxidoreductases are frequently used in biocatalytic cascades to produce chiral heterocycles with excellent enantiomeric excess (ee). nih.gov For the synthesis of this compound, a keto-reductase could asymmetrically reduce a diketone precursor, establishing the stereochemistry of the hydroxyl groups prior to cyclization.

The table below presents research findings on asymmetric synthesis leading to enantiopure heterocyclic structures.

| Catalyst/Enzyme System | Reaction | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Ref |

| PhnH Enzyme | Enantioselective Hydroalkoxylation | Dihydrobenzofuran | High enantioselectivity | nih.gov |

| Organocatalyst (Squaramide) | Domino Michael-Hemiacetalization | Dihydropyrans | up to 98% de, up to 99% ee | nih.gov |

| Multi-enzyme (IRED cascade) | Reductive Amination | Tetrahydroquinolines | up to 99% ee | nih.gov |

This table illustrates the high levels of stereoselectivity achievable with both biocatalytic and related organocatalytic methods for synthesizing heterocyclic compounds.

Multienzyme Cascade Systems in Tetrahydropyran Synthesis

Nature synthesizes complex molecules through metabolic pathways involving multiple, sequential enzymatic steps. This concept has been adopted in biotechnology as multienzyme cascade reactions, where several enzymes are used in a "one-pot" synthesis. rsc.orguni-freiburg.de This approach is highly efficient as it eliminates the need for isolating and purifying intermediate products, which saves time, reduces waste, and can help overcome unfavorable reaction equilibria. uni-freiburg.de

While a specific multi-enzyme cascade for this compound is not prominently documented, its synthesis can be envisioned using this strategy. Drawing from established biocatalytic reactions and chemical synthesis pathways researchgate.net, a hypothetical cascade could be designed. For example, a synthesis starting from a bio-based precursor could involve several enzymatic steps performed concurrently in a single reactor.

A potential cascade could look as follows:

Step 1: Precursor Formation: An oxidoreductase, such as a Baeyer-Villiger monooxygenase, could act on a cyclic ketone precursor to form a lactone.

Step 2: Lactone Hydrolysis: A hydrolase (esterase) could open the lactone ring to form a linear hydroxy acid.

Step 3: Selective Reduction: A second oxidoreductase (e.g., a carboxylate reductase) could selectively reduce the carboxylic acid to a primary alcohol, forming the hydroxymethyl group at the C2 position.

Step 4: Asymmetric Reduction & Cyclization: A ketoreductase could asymmetrically reduce a ketone at the C5 position to an alcohol, which could then trigger a spontaneous or enzyme-catalyzed intramolecular cyclization to form the final tetrahydropyran ring.

Such cascades often require cofactor regeneration systems, for example, using a glucose dehydrogenase to recycle the NADPH/NADH required by oxidoreductases. nih.gov Successful multi-enzyme cascades have been developed for other complex molecules like tetrahydroquinolines nih.gov and various nucleotide sugars mpg.de, demonstrating the feasibility and power of this approach.

| Hypothetical Cascade Step | Enzyme Class | Transformation | Purpose |

| 1 | Oxidoreductase (Monooxygenase) | Cyclic Ketone → Lactone | Ring expansion and functional group introduction |

| 2 | Hydrolase (Esterase) | Lactone → Hydroxy Acid | Ring opening to form linear precursor |

| 3 | Oxidoreductase (Carboxylate Reductase) | Carboxylic Acid → Primary Alcohol | Formation of C2-hydroxymethyl group |

| 4 | Oxidoreductase (Ketoreductase) / Lyase | Ketone → Alcohol → Cyclization | Setting C5-hydroxyl stereochemistry and ring closure |

This table outlines a theoretical multienzyme cascade for the synthesis of a substituted tetrahydropyran.

Immobilized Enzyme Systems in Tetrahydropyran Chemistry

For biocatalysis to be economically viable on an industrial scale, the enzymes must be stable and reusable. Immobilization is the process of attaching enzymes to or confining them within an insoluble support material. orgsyn.org This technique offers several advantages: it simplifies the separation of the enzyme from the product, allows for the continuous operation of processes, enhances enzyme stability against changes in temperature or pH, and facilitates enzyme reuse over multiple reaction cycles.

Common methods for enzyme immobilization include:

Adsorption: Enzymes are bound to the surface of a carrier via weak forces like van der Waals or ionic interactions.

Covalent Bonding: Strong chemical bonds are formed between the enzyme and the support material.

Entrapment: Enzymes are physically enclosed within a polymeric network or microcapsules.

Cross-linking: Enzymes are chemically linked to each other to form large, insoluble aggregates.

Recent advances in materials science have introduced novel carriers for immobilization, such as metal-organic frameworks (MOFs) and conductive polymers, which offer high surface area and tunable properties for enhanced enzyme performance. mdpi.com

In the context of tetrahydropyran synthesis, the enzymes identified in the previous sections could all be targets for immobilization. For example, the lipase TLIM used in pyran synthesis is an immobilized enzyme, which contributes to its efficiency and reusability. nih.gov In a multienzyme cascade system, co-immobilizing all the necessary enzymes onto a single support can improve efficiency by channeling substrates between active sites and simplifying reactor design. The stability conferred by immobilization would be crucial for maintaining the activity of the enzymes in a complex, one-pot reaction environment over extended periods.

| Immobilization Method | Description | Advantages | Potential Disadvantages |

| Adsorption | Enzyme binds to support via non-covalent forces. | Simple, cheap, less likely to denature enzyme. | Enzyme may leach from the support. |

| Covalent Bonding | Stable chemical bonds form between enzyme and support. | Strong binding, prevents leaching. | Can cause loss of enzyme activity if active site is blocked. |

| Entrapment | Enzyme is physically trapped within a matrix (e.g., alginate gel, MOF). | Protects enzyme from harsh environment. | Mass transfer limitations for the substrate/product. |

| Cross-Linking | Enzymes are bonded to each other to form aggregates. | Carrier-free method. | Can lead to significant activity loss due to chemical modification. |

This table compares common enzyme immobilization techniques applicable to the biocatalytic synthesis of tetrahydropyrans.

Tetrahydro 5 Hydroxy 2h Pyran 2 Methanol As a Precursor and Building Block in Complex Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The tetrahydropyran (B127337) motif is a common structural element in many biologically active compounds and approved drugs. Consequently, tetrahydro-5-hydroxy-2H-pyran-2-methanol and its derivatives are valuable intermediates in the pharmaceutical industry. For instance, derivatives of this compound are utilized in the synthesis of novel anticancer agents. Polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, synthesized through a sequence that includes an Achmatowicz oxidative cyclization, have shown significant antiproliferative activity against breast cancer cell lines. nih.gov

The protection of hydroxyl groups is a critical step in the multi-step synthesis of many active pharmaceutical ingredients (APIs). unito.it The tetrahydropyranyl (THP) group, derived from the related compound 3,4-dihydro-2H-pyran, is a widely used protecting group for alcohols due to its stability under various reaction conditions. unito.itnih.gov This highlights the importance of the tetrahydropyran scaffold, found in this compound, in the broader context of pharmaceutical manufacturing.

Contribution to Fine Chemical Production

In the realm of fine chemical production, this compound serves as a useful starting material for creating a variety of specialized molecules. Its structure allows for the synthesis of diverse derivatives through conventional techniques. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo further reactions like a Wittig reaction to introduce a methylene (B1212753) group. prepchem.com This methylene group can subsequently be reduced to a methyl group, demonstrating the compound's utility in generating a range of substituted tetrahydropyran derivatives. prepchem.com

The production of various tetrahydropyran derivatives is significant for the fragrance and materials industries. For example, certain tetrahydropyran derivatives are known to have applications as fragrant compounds. organic-chemistry.org The ability to stereoselectively synthesize substituted tetrahydropyrans from diol precursors underscores the importance of compounds like this compound in accessing these valuable fine chemicals. organic-chemistry.org

Role in Natural Product Synthesis

The tetrahydropyran ring is a key structural feature in a multitude of natural products with diverse biological activities. The synthesis of these complex molecules often relies on building blocks that contain this heterocyclic core. A notable example is the use of a related tetrahydropyran derivative in the synthesis of the 2-hydroxypyran motif, which is common in many naturally occurring structures. organic-chemistry.org This is achieved through a convergent approach involving esterification and subsequent intramolecular reductive cyclization. organic-chemistry.org

The versatility of the tetrahydropyran scaffold is further demonstrated in its application to synthesize various substituted tetrahydropyrans, which are integral components of many natural products. organic-chemistry.org The ability to control the stereochemistry during the synthesis of these substituted tetrahydropyrans is crucial for achieving the desired biological activity of the final natural product.

Derivatives as Protecting Groups in Organic Synthesis

One of the most significant applications of the tetrahydropyran scaffold in organic synthesis is the use of its derivatives as protecting groups for hydroxyl and thiol functionalities. The tetrahydropyranyl (THP) ether is a widely employed protecting group due to its ease of introduction, general stability under a variety of non-acidic conditions, and straightforward removal. nih.gov The formation of a THP ether involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. rsc.org

The stability of THP ethers in the presence of strong bases, organometallic reagents, oxidizing agents, and reducing agents makes them particularly valuable in multi-step syntheses where other functional groups need to be manipulated without affecting the protected alcohol. unito.it This robustness allows for a wide range of chemical transformations to be carried out on other parts of the molecule. rsc.org The THP group has also been successfully used for the protection of thiol groups in cysteine and the hydroxyl groups of serine and threonine in peptide synthesis. nih.gov

Table 1: Stability of Tetrahydropyranyl (THP) Ethers under Various Conditions

| Condition | Stability |

|---|---|

| Strongly Acidic pH | Unstable |

| Strongly Basic pH | Stable unito.it |

| Oxidizing Agents | Stable unito.it |

| Reducing Agents | Stable unito.it |

| Organometallic Reagents | Stable unito.it |

Scaffolds for Novel Heterocyclic Systems

The tetrahydropyran ring of this compound can serve as a foundational scaffold for the construction of more complex, novel heterocyclic systems. Pyran derivatives are known to be important precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The pyran ring can undergo rearrangement reactions, including ring-opening, when treated with various nucleophilic reagents, leading to the formation of different heterocyclic systems. researchgate.net

For example, pyran-2-one derivatives can be used to synthesize a range of five and six-membered heterocyclic rings containing nitrogen, sulfur, and oxygen. researchgate.net These include pyrazoles, isoxazoles, pyridones, and pyrimidines. researchgate.net The versatility of the pyran scaffold makes it a valuable tool for medicinal chemists in the design and synthesis of new molecular entities with potential biological activity. researchgate.netorientjchem.org The development of multicomponent reactions involving pyran derivatives has further expanded the scope of accessible heterocyclic structures. researchgate.net Research has also focused on the synthesis of fused pyran derivatives, such as pyrano[3,2-b]pyrans and coumarin-appended pyrazoles, which have shown interesting biological properties. researchgate.net

Future Research Directions and Unexplored Avenues in Tetrahydro 5 Hydroxy 2h Pyran 2 Methanol Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of highly substituted tetrahydropyrans remains a significant topic in organic synthesis. researchgate.net Future research must prioritize the development of synthetic routes to Tetrahydro-5-hydroxy-2H-pyran-2-methanol that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. nih.gov

Current strategies for constructing the THP ring often involve methods like intramolecular cyclization of hydroxyalkenes, Prins cyclization, and various cycloaddition reactions. ntu.edu.sgorganic-chemistry.org However, these can suffer from limitations such as the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. Future work should focus on refining these pathways and exploring new ones.

Key areas for future investigation include:

Organocatalytic Approaches: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgnih.gov Research should aim to design specific organocatalysts that can facilitate the stereoselective synthesis of this compound from simple, achiral precursors. Cascade reactions, where multiple stereocenters are formed in a single pot, are particularly promising. nih.gov

Biomass-Derived Feedstocks: Leveraging renewable resources is a central tenet of green chemistry. rsc.org Methodologies that can convert biomass-derived starting materials, such as furfural (B47365), into the target molecule could provide a sustainable and economically competitive alternative to petroleum-based syntheses. rsc.org

Microwave-Assisted and Flow Chemistry: These technologies can dramatically reduce reaction times, improve yields, and allow for greater control over reaction parameters. nih.gov Developing microwave-assisted protocols or continuous flow systems for the synthesis of this compound would enhance the efficiency and scalability of its production under environmentally benign conditions. nih.gov

Aqueous-Phase Synthesis: Utilizing water as a solvent is highly desirable. Future efforts could explore water-compatible catalytic systems, such as phosphomolybdic acid, for key reaction steps like Prins cyclizations, which can lead to highly selective transformations at room temperature. organic-chemistry.org

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Use of chiral small molecules (e.g., based on squaramide or amines) to induce stereoselectivity in ring-forming reactions. | Metal-free, lower toxicity, high enantiomeric excess. | rsc.orgnih.gov |

| Biomass Valorization | Conversion of renewable feedstocks like furfural into dihydropyran intermediates, followed by hydrogenation and hydroxylation. | Sustainable, potentially lower cost, reduces reliance on fossil fuels. | rsc.org |

| Microwave-Assisted Ring-Expansion | Utilizing microwave irradiation to accelerate Brønsted acid-mediated ring-expansion of functionalized furans. | Reduced reaction times, improved yields, scalability. | nih.gov |

| Aqueous Prins Cyclization | Performing the cyclization of a homoallylic alcohol and an aldehyde in water using a water-tolerant catalyst. | Eliminates hazardous organic solvents, simplified workup, mild conditions. | organic-chemistry.org |

Exploration of Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the future development of methods to produce this compound will depend heavily on innovative catalytic systems. nih.gov Research should move beyond stoichiometric reagents and focus on catalytic approaches that offer high selectivity, efficiency, and recyclability.

Future avenues for catalytic research include:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as NH₄HSO₄ on silica, offers significant advantages in terms of easy separation, recovery, and recycling, which are crucial for industrial applications. nih.gov Future work could focus on designing mesoporous materials or metal-organic frameworks (MOFs) that can catalyze the key bond-forming reactions with high precision.

Nanocatalysis: Nanoparticles of metals like gold, copper, or ruthenium have shown remarkable catalytic activity for various organic transformations, including the synthesis of heterocyclic compounds. nih.govrsc.org The exploration of custom-designed nanocatalysts could lead to highly efficient and selective pathways for constructing the substituted THP ring.

Biocatalysis and Artificial Metalloenzymes: The use of enzymes or enzyme-mimicking catalysts offers unparalleled selectivity under mild conditions. Future research could involve screening for existing enzymes (e.g., hydrolases, oxidoreductases) or engineering artificial enzymes that can perform the desired synthetic transformations to build the this compound scaffold.

Dual-Catalysis Systems: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) in a single pot can enable complex cascade reactions that would be difficult to achieve in a stepwise fashion. acs.org This approach could be used to construct the highly functionalized THP ring with multiple stereocenters in a highly controlled manner.

Table 2: Comparison of Advanced Catalytic Approaches

| Catalytic System | Mechanism Example | Key Advantages for Future Research | Reference |

|---|---|---|---|

| Ruthenium (Ru) Catalysis | Dynamic kinetic resolution (DKR) and cycloisomerization reactions. | Efficiently establishes multiple stereocenters and constructs the pyran ring. | nih.gov |

| Gold (Au) Catalysis | Intramolecular hydroalkoxylation of alkynes or allenes. | Mild reaction conditions, high functional group tolerance. | organic-chemistry.org |

| Heterogeneous Acid Catalysis | Tetrahydropyranylation of alcohols using solid-supported acids. | Catalyst recyclability, simplified product purification, suitable for one-pot procedures. | nih.gov |

| Palladium (Pd) Catalysis | Asymmetric hydroalkoxylation combined with ring-closing metathesis. | Provides unified and chemoselective access to complex fused pyran systems. | acs.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery. uminho.ptfrontiersin.org For a molecule like this compound, these computational tools offer immense potential to overcome existing challenges in synthesis and to guide the discovery of new derivatives.

Future research directions integrating AI and ML include:

Retrosynthesis and Pathway Prediction: AI platforms can analyze the structure of this compound and propose multiple viable synthetic routes, including novel pathways that a human chemist might overlook. These tools can rank the proposed routes based on factors like atom economy, cost, and green chemistry metrics.

Reaction Optimization: ML models can be trained on experimental data to predict reaction outcomes, such as yield and stereoselectivity, under various conditions (e.g., catalyst, solvent, temperature). nih.gov This allows for the in silico optimization of the synthesis of the target molecule, reducing the number of required laboratory experiments and saving time and resources. schrodinger.com

De Novo Design of Derivatives: Generative AI models can design novel derivatives of this compound with specific desired properties. youtube.com By providing the model with target parameters (e.g., high binding affinity to a specific protein, optimal solubility), it can generate new molecular structures that can then be synthesized and tested.

Predicting Biological Activity: ML algorithms can predict the biological activity of virtual compounds based on their chemical structure. uminho.ptresearchgate.net This enables high-throughput virtual screening of a library of potential derivatives of this compound to identify the most promising candidates for further investigation as therapeutic agents. nih.gov

Table 3: Applications of AI/ML in this compound Research

| Application Area | Description of AI/ML Tool | Potential Impact | Reference |

|---|---|---|---|

| Synthesis Planning | AI-powered retrosynthesis software to propose synthetic routes. | Discovery of more efficient and greener synthetic pathways. | youtube.com |

| Property Prediction | Machine learning models (e.g., Graph Neural Networks) trained on large chemical datasets to predict physical and biological properties. | Rapidly estimate solubility, toxicity, and bioactivity before synthesis. | uminho.ptschrodinger.com |

| Derivative Generation | Deep generative models (e.g., Variational Autoencoders) to create novel molecular structures based on the THP scaffold. | Design of focused libraries of derivatives with optimized properties for specific biological targets. | youtube.com |

| Mechanism Interpretation | Using ML with attention mechanisms to identify molecular substructures critical for a desired biological activity. | Better understanding of structure-activity relationships to guide rational drug design. | nih.gov |

Investigations into Novel Biological Activities of Derivatives

The tetrahydropyran (B127337) scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govauctoresonline.orgmdpi.com The functional groups of this compound—a primary and a secondary alcohol—provide ideal handles for chemical modification, opening the door to the creation of diverse libraries of new derivatives for biological screening.

Unexplored avenues for research include:

Antimicrobial and Antifungal Agents: There is a pressing need for new antimicrobial drugs due to rising resistance. nih.gov Derivatives of this compound could be synthesized by esterification or etherification of the hydroxyl groups and tested against a panel of pathogenic bacteria and fungi. Spiro-4H-pyran derivatives, for instance, have shown promise as bacterial biofilm disruptors. acs.org

Anticancer Therapeutics: Many natural products containing THP rings, such as Bryostatin 1, exhibit potent anticancer activity. mdpi.com Future work could focus on synthesizing conjugates of the target molecule with known cytotoxic agents or creating derivatives designed to inhibit specific cancer-related enzymes, such as dipeptidyl peptidase-4 (DPP-4) or HIV protease. nih.govnih.gov

Antiviral Compounds: The tetrahydrofuran (B95107) ring, a close structural analog of tetrahydropyran, is a key component in several FDA-approved HIV protease inhibitors. nih.gov This suggests that derivatives of this compound could be designed as bioisosteres to target viral enzymes, leading to the development of new antiviral agents.

Agrochemicals and Plant Growth Regulators: Purine (B94841) derivatives bearing a tetrahydropyran-2-yl group have shown significant biological activity, including cytokinin functions that influence plant growth and senescence. researchgate.net Synthesizing and screening derivatives for agrochemical applications represents a largely unexplored but potentially fruitful area of research.

Table 4: Known Biological Activities of Related Pyran Derivatives and Future Research Targets

| Derivative Class | Reported Activity | Proposed Research for this compound Derivatives | Reference |

|---|---|---|---|

| Fused Spiro-4H-Pyrans | Antibacterial, biofilm disruption. | Synthesize spirocyclic derivatives and screen for activity against resistant bacterial strains like S. aureus. | nih.govacs.org |

| Substituted Tetrahydropyran-4-ones | Anticancer (induces apoptosis). | Create ketone derivatives via oxidation and subsequent functionalization; evaluate cytotoxicity against cancer cell lines. | mdpi.com |

| Tetrahydropyran-containing Protease Inhibitors | Inhibition of HIV protease. | Design and synthesize peptidomimetic derivatives to target viral proteases (e.g., from HIV, HCV, SARS-CoV-2). | nih.gov |

| 6-benzylamino-9-tetrahydropyran-2-ylpurines | Plant growth regulation (cytokinin activity). | Synthesize purine conjugates and evaluate their effects on plant senescence and growth for potential agrochemical use. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tetrahydro-5-hydroxy-2H-pyran-2-methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via tetrahydropyran (THP) protection of hydroxyl groups followed by reduction. For example, (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is protected using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in dry dichloromethane. Subsequent reduction with lithium aluminum hydride (LAH) in THF under ice-salt bath conditions yields the target alcohol . Optimization involves solvent selection (e.g., anhydrous THF for moisture-sensitive steps), temperature control (0–5°C for LAH reactions), and purification via column chromatography.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl and tetrahydropyran signals).

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- Infrared (IR) Spectroscopy : To identify hydroxyl (3200–3600 cm) and ether (C-O-C, ~1100 cm) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization during reduction). To address this:

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature (e.g., LAH reduction at –78°C favors kinetic products).

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and quantify stereochemical purity.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict stereochemical preferences under specific conditions .

Q. What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.

- Light Sensitivity : Expose to UV/visible light and analyze photodegradation products using LC-MS.

- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation .

Q. How can mechanistic studies elucidate the role of this compound in complex reaction pathways (e.g., cyclization or nucleophilic substitutions)?

- Methodological Answer :

- Isotopic Labeling : Introduce O or deuterium labels to track oxygen or hydrogen migration during reactions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.

- In Situ Spectroscopy : Use real-time FTIR or Raman spectroscopy to detect transient intermediates (e.g., oxonium ions in THP ring-opening).

- Competition Experiments : Compare reactivity with structurally similar substrates (e.g., THP vs. tetrahydrofuran derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound in asymmetric synthesis?

- Methodological Answer :

- Standardization of Conditions : Replicate experiments using identical catalysts (e.g., Jacobsen’s catalyst), solvents (toluene vs. dichloromethane), and substrate ratios.

- Error Analysis : Calculate standard deviations across multiple trials to distinguish systematic vs. random errors.

- Meta-Analysis : Cross-reference data with analogous systems (e.g., THP-protected alcohols in Prins cyclizations) to identify outliers .

Safety and Handling Protocols

Q. What are the critical safety considerations when handling this compound in large-scale reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks (H333 hazard) .

- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

- Waste Disposal : Segregate halogenated and non-halogenated waste; consult EPA guidelines for solvent disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings